molecular formula C13H13N3O2 B6352639 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline CAS No. 1154572-51-6

2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline

Cat. No.: B6352639
CAS No.: 1154572-51-6
M. Wt: 243.26 g/mol
InChI Key: OPCMFTWXZYFRQC-UHFFFAOYSA-N
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Description

2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) attached to an aniline ring, which is further substituted with a pyridin-3-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitroaniline.

    Alkylation: The 2-nitroaniline is then alkylated with 1-(pyridin-3-yl)ethanol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Oxidation: The aniline ring can be oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Reduction: 2-Amino-N-[1-(pyridin-3-yl)ethyl]aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the aniline ring.

Scientific Research Applications

2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

Mechanism of Action

The mechanism of action of 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridin-3-yl ethyl group enhances the compound’s ability to bind to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Lacks the pyridin-3-yl ethyl group, making it less versatile in terms of binding to biological targets.

    N-(pyridin-3-yl)aniline: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.

Uniqueness

2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline is unique due to the presence of both the nitro group and the pyridin-3-yl ethyl group

Properties

IUPAC Name

2-nitro-N-(1-pyridin-3-ylethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10(11-5-4-8-14-9-11)15-12-6-2-3-7-13(12)16(17)18/h2-10,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCMFTWXZYFRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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